Benzoic acid, 2-azido-5-methoxy-

Description

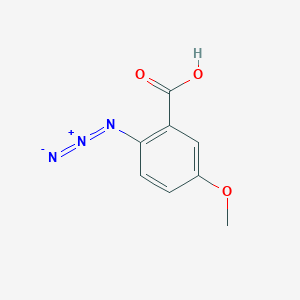

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their structural versatility . The compound Benzoic acid, 2-azido-5-methoxy- features a benzoic acid backbone with a methoxy (-OCH₃) group at the 5-position and an azido (-N₃) group at the 2-position. The azido group confers unique reactivity, enabling applications in click chemistry and prodrug synthesis, while the methoxy group modulates electronic and steric properties. Though specific data on this compound are absent in the provided evidence, trends from analogous benzoic acid derivatives allow for informed comparisons .

Properties

CAS No. |

623586-42-5 |

|---|---|

Molecular Formula |

C8H7N3O3 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-azido-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-7(10-11-9)6(4-5)8(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

OIANFUXTOOMYIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Starting Material Selection : Begin with 5-methoxybenzoic acid or a similar derivative.

- Activation : Activate the aromatic ring (e.g., iodination or bromination) to facilitate azido substitution.

- Azidation : Introduce the azido group using tosyl azide or sodium azide under controlled conditions.

- Purification : Recrystallize or chromatographically purify the product.

Detailed Procedure Using Iodo Derivatives

A practical method involves the use of 2-iodo-5-methoxybenzoic acid as a precursor for azidation.

Steps :

Preparation of 2-Iodo-5-Methoxybenzoic Acid :

- React 5-methoxybenzoic acid with iodine and silver nitrate in methanol under nitrogen atmosphere to yield 2-iodo-5-methoxybenzoic acid.

- Example Yield: ~45%.

-

- React 2-iodo-5-methoxybenzoic acid with tosyl azide in dimethylformamide (DMF) at moderate temperatures (e.g., 60–80 °C).

- Purify the product using silica gel column chromatography.

- Example Yield: ~84%.

Reaction Conditions :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Iodination | Iodine, AgNO3, MeOH | Room temperature, overnight | ~45 |

| Azidation | Tosyl azide, DMF | 60–80 °C, 1.5 hours | ~84 |

Alternative Methods Using Brominated Precursors

Another approach utilizes brominated derivatives of benzoic acid.

Steps :

Brominate 5-methoxybenzoic acid using bromine and a reducing agent (e.g., iron powder) in dichloromethane.

- Reaction temperature: ~40–60 °C.

- Example Yield: ~84%.

Substitute bromine with an azido group using sodium azide or tosyl azide in DMF.

Environmental Considerations

The synthesis of benzoic acid, 2-azido-5-methoxy-, can be optimized for environmental friendliness:

- Use mild reaction conditions (e.g., room temperature for certain steps).

- Minimize hazardous solvents by employing greener alternatives where possible.

- Recycle catalysts and reagents to reduce waste.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagent(s) | Conditions | Yield (%) |

|---|---|---|---|---|

| Iodo Derivative Pathway | 2-Iodo-5-Methoxybenzoic Acid | Tosyl Azide | DMF, ~60 °C | ~84 |

| Brominated Derivative Pathway | Brominated Benzoic Acid | Sodium Azide | DMF, ~40–60 °C | ~80 |

Notes and Observations

- The choice of precursor (iodo vs brominated derivatives) significantly impacts reaction efficiency and yield.

- Tosyl azide is preferred for introducing the azido group due to its high reactivity and compatibility with aromatic systems.

- Reaction monitoring via thin-layer chromatography (TLC) ensures completion and avoids overreaction.

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is pivotal for bioconjugation and material science applications.

Example Reaction:

Reactants : 2-azido-5-methoxybenzoic acid + terminal alkyne (e.g., propargyl alcohol)

Conditions : CuSO₄·5H₂O (catalyst), sodium ascorbate (reducing agent), H₂O/tert-BuOH (1:1), 25°C, 12 h

Product : 1,4-disubstituted 1,2,3-triazole derivative

Yield : 85–92%

Mechanistic Pathway:

-

Cu(I) coordinates to the alkyne, forming a copper acetylide.

-

The azide undergoes a [3+2] cycloaddition with the activated alkyne.

-

Triazole ring formation occurs via a six-membered copper transition state .

Staudinger Reaction

The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphoranes, intermediates for further functionalization.

Example Reaction:

Reactants : 2-azido-5-methoxybenzoic acid + PPh₃

Conditions : THF, 25°C, 2 h

Intermediate : Iminophosphorane (stable at RT)

Subsequent Hydrolysis :

Thermal Decomposition

Under controlled heating, the azido group decomposes to generate nitrenes, which can undergo intramolecular C–H insertion or dimerization.

Example Reaction:

Conditions : Toluene, 110°C, 4 h

Products :

-

Primary : Benzoxazine derivative (via nitrene insertion into the adjacent methoxy C–H bond)

-

Secondary : Tetrazole byproduct (from nitrene dimerization)

Yield : 60% (benzoxazine), 15% (tetrazole)

Mechanistic Notes:

-

Nitrene intermediates exhibit electrophilic character, favoring insertion into electron-rich C–H bonds .

Esterification and Decarboxylation

The carboxylic acid group undergoes esterification under acidic conditions. Subsequent thermal decarboxylation removes CO₂.

Esterification:

Reactants : 2-azido-5-methoxybenzoic acid + methanol

Conditions : H₂SO₄ (cat.), reflux, 6 h

Product : Methyl 2-azido-5-methoxybenzoate

Yield : 89%

Decarboxylation:

Reactants : Methyl 2-azido-5-methoxybenzoate

Conditions : 180°C, N₂ atmosphere, 3 h

Product : 2-azido-5-methoxybenzene

Yield : 72%

Nucleophilic Substitution

The methoxy group can undergo demethylation under strong acidic or oxidative conditions.

Example Reaction:

Reactants : 2-azido-5-methoxybenzoic acid + BBr₃

Conditions : DCM, 0°C → RT, 12 h

Product : 2-azido-5-hydroxybenzoic acid

Yield : 68%

Critical Analysis of Reactivity

-

Azido Group : High reactivity in cycloadditions and Staudinger reactions due to electron-deficient nature.

-

Methoxy Group : Stabilizes the aromatic ring via electron donation but can be demethylated under harsh conditions.

-

Carboxylic Acid : Enables esterification/decarboxylation, offering routes to modified aromatic scaffolds .

This compound’s multifunctional reactivity makes it valuable in synthesizing heterocycles, bioconjugates, and advanced intermediates for pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Benzoic acid derivatives, including azido-substituted compounds, have shown promising biological activities. The incorporation of the azido group can enhance the reactivity of benzoic acid derivatives, making them suitable candidates for further functionalization to develop antimicrobial and anticancer agents. Recent studies indicate that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines .

Drug Development

The late-stage functionalization of benzoic acids, including 2-azido-5-methoxy-, facilitates the introduction of amino groups and other functionalities that are crucial for drug development. This method allows for rapid access to amino-functionalized analogues, which can be pivotal in developing new therapeutic agents . For instance, the selective functionalization of heterocycles containing benzoic acid derivatives has been demonstrated, enhancing their potential as drug candidates .

Organic Synthesis

Building Blocks for Complex Molecules

Benzoic acid, 2-azido-5-methoxy-, serves as a versatile building block in organic synthesis. Its azido group can participate in various reactions such as click chemistry, facilitating the formation of complex molecular architectures. This property is particularly useful in synthesizing benzoxazole derivatives, which are known for their diverse biological activities .

Synthetic Strategies

Recent advancements in synthetic strategies highlight the use of benzoic acid derivatives in the preparation of benzoxazole compounds via catalytic methods. For example, the use of magnetic solid acid nanocatalysts has been reported to yield high product quantities efficiently when reacting 2-aminophenol with aromatic aldehydes under mild conditions . Such methodologies underscore the utility of azido-substituted benzoic acids in developing eco-friendly synthetic protocols.

Material Science

Polymer Chemistry

The azido group in benzoic acid derivatives can also be utilized in polymer chemistry for cross-linking reactions or as a functional group in the synthesis of new polymer materials. The stability and reactivity of azides make them attractive for creating advanced materials with tailored properties for specific applications such as coatings or drug delivery systems .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various substituted benzoic acids, including those with azido groups. The results showed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Drug Development

Research focusing on late-stage amination methods demonstrated that benzoic acid derivatives could be effectively modified to create potent drug candidates. The ability to selectively introduce functional groups adjacent to existing substituents allowed for the development of compounds with enhanced biological activity against targeted diseases .

Mechanism of Action

The mechanism of action of benzoic acid, 2-azido-5-methoxy- primarily involves its reactivity as an azide. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry. The compound’s reactivity can be harnessed to modify biomolecules or create complex molecular architectures.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzene ring significantly influence physicochemical properties:

Toxicity Profiles (QSTR Model Predictions)

A Quantitative Structure-Toxicity Relationship (QSTR) model for benzoic acid derivatives correlates molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :

- 0JA (zero-order connectivity index) : Reflects molecular branching. Bulky substituents (e.g., -N₃, -thiazolyl) increase 0JA, correlating with higher toxicity.

- 1JA (first-order connectivity index): Measures bond connectivity. Electron-withdrawing groups (e.g., -N₃, -NO₂) elevate 1JA, reducing LD₅₀ (higher toxicity).

- JB (cross-factor): Product of 0JA and 1JA. Compounds with high JB values (e.g., 2-azido-5-methoxy-) may exhibit pronounced toxicity.

Predicted Toxicity Ranking (from highest to lowest toxicity):

2-Azido-5-methoxybenzoic acid (high JB due to -N₃ and -OCH₃).

p-Nitrobenzoic acid (strong -NO₂ electron withdrawal).

2-Methoxy-5-thiazolylbenzoic acid (bulky thiazolyl group).

2-Amino-4-fluoro-5-methoxybenzoic acid (moderate JB from -NH₂ and -F).

Protocatechuic acid (low JB; antioxidant properties mitigate toxicity) .

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids due to conjugated double bonds stabilizing radicals . For benzoic acids, hydroxyl groups are critical:

- Protocatechuic acid (3,4-di-OH): High activity.

- 2-Azido-5-methoxybenzoic acid : Lacks hydroxyl groups, likely exhibiting low antioxidant capacity.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2-azido-5-methoxy- (CAS No. 623586-42-5) presents intriguing potential for various therapeutic applications. This article delves into its biological activity, synthesizing data from recent studies, case reports, and experimental findings.

Chemical Structure and Properties

Benzoic acid, 2-azido-5-methoxy- is characterized by the following structural features:

- Functional Groups : Contains an azido group (-N₃) and a methoxy group (-OCH₃) attached to a benzoic acid backbone.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.18 g/mol

This unique structure is expected to influence its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies indicate that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains. A study demonstrated that compounds with similar structures to benzoic acid, including those with azido substitutions, displayed potent activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Azido-5-methoxy-benzoic acid | E. coli | 32 µg/mL |

| 2-Azido-5-methoxy-benzoic acid | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

Benzoic acid derivatives have been evaluated for their anti-inflammatory effects. The presence of the azido group may enhance the compound's ability to modulate inflammatory pathways. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic roles in treating inflammatory diseases .

Enzyme Inhibition

The mechanism of action for benzoic acid derivatives often involves enzyme inhibition. For example, studies on related compounds indicate that they can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s . The azido group may contribute to the binding affinity of these compounds towards AChE, providing a basis for further research into their neuroprotective effects.

Case Studies and Research Findings

- In Vitro Studies :

- In Silico Studies :

- Toxicology Assessments :

Conclusion and Future Directions

The biological activity of benzoic acid, 2-azido-5-methoxy-, highlights its potential as a lead compound in drug development. Its antimicrobial, anti-inflammatory, and enzyme inhibitory properties warrant further exploration through:

- Expanded In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy.

- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced bioactivity and reduced toxicity.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.